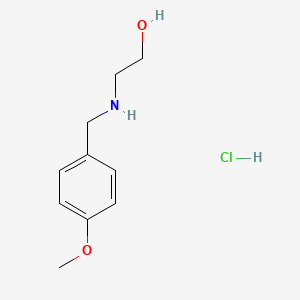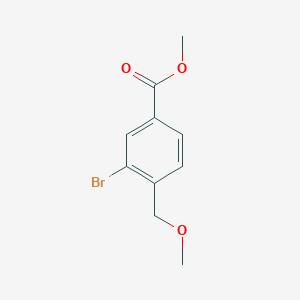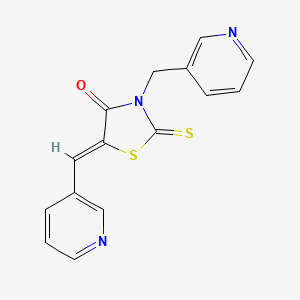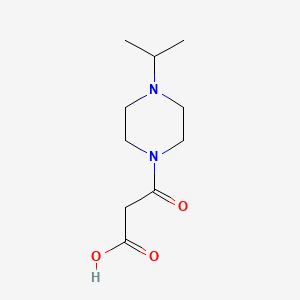![molecular formula C22H19N5O2S B2524694 N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 877634-33-8](/img/structure/B2524694.png)
N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .
Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is not available in the retrieved information.Applications De Recherche Scientifique
Scientific Research Applications of 1,2,4-Triazole Derivatives
Biological Activities and Synthesis 1,2,4-Triazole derivatives are notable for their wide range of biological activities. Recent studies have highlighted their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds demonstrate significant potential in the search for new therapeutic agents due to their structural versatility and efficacy in various biological models. The synthesis of these derivatives often explores novel chemical pathways, contributing to the advancement of organic chemistry and medicinal chemistry (Ohloblina, 2022).
Reactivity and Pharmacological Activity The reactivity of 1,2,4-triazole-3-thione derivatives, a class related to the compound , has been the subject of detailed study. These compounds exhibit high levels of antioxidant and antiradical activity, suggesting potential for therapeutic use in conditions involving oxidative stress. Some derivatives have been compared to biogenic amino acids, highlighting their biological significance and potential for drug development (Kaplaushenko, 2019).
Antibacterial Applications 1,2,4-Triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds act as potent inhibitors of essential bacterial enzymes, suggesting their potential in addressing the challenge of antibiotic resistance. The structural diversity of 1,2,4-triazoles enables the development of compounds with dual or multiple mechanisms of action, offering a strategic advantage in the design of new antibacterial agents (Li & Zhang, 2021).
Physico-Chemical Properties and Applications The exploration of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole underscores the importance of this chemical class beyond pharmacology. These derivatives find applications in diverse fields such as materials science, agriculture, and corrosion inhibition, demonstrating the broad utility of 1,2,4-triazole compounds. The ongoing research into their synthesis and properties continues to open new avenues for their application across various industries (Parchenko, 2019).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-14-6-8-16(9-7-14)19-10-11-20-24-25-22(27(20)26-19)30-13-21(29)23-18-5-3-4-17(12-18)15(2)28/h3-12H,13H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNDWGUHYZMHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)


![Morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2524617.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)


![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)




